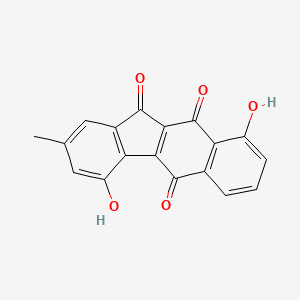
Kinobscurinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kinobscurinone is a member of naphthols.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Kinobscurinone has demonstrated significant antimicrobial properties, particularly against various strains of bacteria and fungi.
- Mechanism of Action : The compound's mechanism involves the disruption of microbial cell membranes and interference with metabolic processes, leading to cell death. Studies have shown that this compound exhibits potent activity against resistant strains, making it a candidate for further development in antibiotic therapy .
- Case Study : A study conducted on this compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .
Antitumor Properties
Research has indicated that this compound possesses antitumor activity, primarily through its ability to induce apoptosis in cancer cells.
- Mechanism of Action : this compound appears to activate apoptotic pathways by modulating key signaling molecules involved in cell survival and death. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by promoting oxidative stress and DNA damage .
- Case Study : In vitro studies demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. This suggests its potential as a lead compound for developing new anticancer drugs .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studying enzyme activity and metabolic pathways.
- Enzyme Inhibition Studies : this compound has been utilized to investigate its effects on specific enzymes involved in secondary metabolite biosynthesis. For instance, it was found to inhibit the enzyme involved in the biosynthesis of dehydrorabelomycin, showcasing its role as an inhibitor in metabolic pathways .
- Case Study : Researchers employed this compound to elucidate the biosynthetic pathway of certain actinomycetes, leading to insights into how natural products are synthesized and modified within microbial systems .
Natural Product Synthesis
The compound is also significant in the field of synthetic organic chemistry, where it is used as a precursor for synthesizing other bioactive compounds.
- Synthetic Routes : this compound can be chemically modified to produce derivatives with enhanced biological activities. Its structural features allow for various functional group modifications, which can lead to novel compounds with tailored properties for specific applications .
- Case Study : Recent synthetic efforts have successfully transformed this compound into several derivatives that exhibit improved potency against specific bacterial strains compared to the parent compound .
Agricultural Applications
Due to its antimicrobial properties, this compound is being explored for use in agriculture as a natural pesticide.
- Efficacy Against Plant Pathogens : Preliminary studies indicate that this compound can inhibit the growth of plant pathogens such as Fusarium species, which are responsible for significant crop losses globally .
- Case Study : Field trials showed that applying this compound resulted in a 30% reduction in disease incidence caused by soil-borne pathogens in tomato plants, suggesting its potential as an eco-friendly alternative to synthetic pesticides .
Propiedades
Fórmula molecular |
C18H10O5 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
4,9-dihydroxy-2-methylbenzo[b]fluorene-5,10,11-trione |
InChI |
InChI=1S/C18H10O5/c1-7-5-9-12(11(20)6-7)14-15(17(9)22)18(23)13-8(16(14)21)3-2-4-10(13)19/h2-6,19-20H,1H3 |
Clave InChI |
KESQQXMHWJFEFV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C2=O)C(=O)C4=C(C3=O)C=CC=C4O |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C3=C(C2=O)C(=O)C4=C(C3=O)C=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















